3-Bromoindazole
Overview
Description
3-Bromoindazole is a brominated derivative of indazole, which is an aromatic heterocyclic compound featuring a pyrazole ring fused to a benzene ring. The presence of a bromine atom at the 3-position of the indazole core structure can significantly alter the chemical and biological properties of the molecule, making it a valuable intermediate in the synthesis of various pharmacologically active compounds.
Synthesis Analysis
The synthesis of 3-bromoindazole derivatives can be achieved through various methods. One approach involves a two-step synthesis from 2-bromobenzonitriles, which includes a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence . Another method describes the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, which are synthesized by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines . Additionally, a Z-selective synthesis of o-bromoacetophenone N-tosylhydrazones followed by cyclization to form 3-methylindazoles has been reported .
Molecular Structure Analysis
The molecular structure of 3-bromoindazole derivatives is characterized by spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) . These techniques help in determining the structural integrity and purity of the synthesized compounds.
Chemical Reactions Analysis
3-Bromoindazole and its derivatives participate in various chemical reactions due to the presence of the reactive bromine atom. For instance, the bromine can be substituted in cross-coupling reactions to introduce different functional groups, expanding the chemical diversity of the indazole scaffold . The bromine atom also plays a crucial role in the biological activity of these compounds, as seen in the synthesis of 3-bromoacivicin, which exhibits potent antitrypanosomal activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromoindazole derivatives, such as solubility, melting point, and stability, are influenced by the presence of the bromine atom and the specific substituents on the indazole ring. These properties are essential for determining the compound's suitability for further chemical modifications and its potential as a drug candidate. The antimicrobial activity of N-bromoamido-2-aminobenzothiazoles, for example, is evaluated based on their physical and chemical characteristics .
Relevant Case Studies
Case studies involving 3-bromoindazole derivatives highlight their potential in medicinal chemistry. The compound 3-bromoacivicin has been evaluated for its antitrypanosomal activity, showing a significant enhancement in vitro compared to its chloro analogue . Another study reports the synthesis of 3-aryl-5-(3'-bromo/chlorophenyl)isoxazoles, which were screened for antitubercular and antimicrobial activities . These examples demonstrate the importance of 3-bromoindazole derivatives in the development of new therapeutic agents.
Scientific Research Applications
Cognitive Functions and Nitric Oxide Synthase Inhibition
3-Bromoindazole derivatives, specifically 3-bromo-7-nitroindazole, have been investigated for their influence on cognitive functions. This derivative, a potent neuronal nitric oxide synthase (nNOS) inhibitor, demonstrated significant effects on memory performance and emotional learning in rats. The inhibition of nNOS disrupted reference and working memory processes, indicating a potential role of nNOS-sGC in cognitive functions and learning strategies (Komsuoglu-Celikyurt et al., 2011).
Cascade Synthesis for Bioactive Molecules
3-Aminoindazoles, a class that includes 3-bromoindazole derivatives, are recognized as privileged scaffolds for bioactive drug-like molecules. A study detailed a microwave-assisted cascade reaction for synthesizing N-1 substituted 3-aminoindazoles, showcasing broad substrate scope and yielding up to 81%. This process holds significant potential for developing kinase-biased fragments and other bioactive compounds (Zhu et al., 2022).
Antiproliferative and Cytotoxic Effects
Research on bromothiazole derivatives, including those with 3-bromoindazole cores, indicates a strong antiproliferative and cytotoxic impact on human adenocarcinoma-derived cell lines. These compounds significantly reduced cell proliferation and viability, highlighting their potential for cancer treatment and the importance of further exploring bromo substituents in inducing cell death (Vale et al., 2017).
Antimicrobial and Antifungal Properties
Several studies have demonstrated the antimicrobial and antifungal properties of 3-bromoindazole derivatives. Compounds containing bromo or iodo groups have shown significant antimicrobial activity against various bacterial and fungal strains. These findings suggest a promising avenue for developing new antimicrobial agents (Patel & Patel, 2010).
Antitrypanosomal Activity
3-Bromoindazole derivatives have also been evaluated for their antitrypanosomal activity, particularly against African trypanosomes. Despite good in vitro activity and selectivity, the in vivo results indicate that these compounds may be trypanostatic rather than curative at tolerable doses, suggesting the need for further optimization (Conti et al., 2010).
Safety And Hazards
3-Bromoindazole is classified as Acute Tox. 3 Oral, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3, indicating that it is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
Future Directions
Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . There is a continuous need for the development of novel broad-spectrum antifungal drugs with better efficacy . The current developments in the biological activities of indazole-based compounds are also presented .
properties
IUPAC Name |
3-bromo-2H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKXRTUKPXEALT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352241 | |
Record name | 3-Bromoindazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoindazole | |
CAS RN |
40598-94-5 | |
Record name | 3-Bromo-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40598-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromoindazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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